1,3-Thiaphosphetane
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Overview
Description
1,3-Thiaphosphetane is a four-membered heterocyclic compound containing sulfur and phosphorus atoms.
Preparation Methods
1,3-Thiaphosphetane can be synthesized through several methods. One common approach involves the hydrolysis of bis(chloromethyl)phosphinothioic acid . Another method includes the reaction of thionyl chloride with 3-oxo-3-hydroxy-1,3-thiaphosphetane . These synthetic routes typically require specific reaction conditions, such as the presence of basic reagents to facilitate the ring-opening of the thiaphosphetane structure .
Chemical Reactions Analysis
1,3-Thiaphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or phosphines.
Substitution: Nucleophilic substitution reactions are common, where the sulfur or phosphorus atoms are replaced by other nucleophiles.
Cycloaddition: This reaction type is significant for forming larger heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Thiaphosphetane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Thiaphosphetane exerts its effects involves the interaction with molecular targets such as enzymes and cellular membranes. The compound can alter membrane permeability and inhibit enzyme activity, leading to various biological effects . The pathways involved often include the disruption of cellular processes and inhibition of metabolic enzymes.
Comparison with Similar Compounds
1,3-Thiaphosphetane can be compared with other similar compounds, such as:
1,2-Thiaphosphetane: This compound has a similar structure but differs in the position of the sulfur and phosphorus atoms.
1,2-Oxaphosphetane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
1,2-Azaphosphetane: Contains a nitrogen atom, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and phosphorus atoms, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
24976-12-3 |
---|---|
Molecular Formula |
C2H5PS |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
1,3-thiaphosphetane |
InChI |
InChI=1S/C2H5PS/c1-3-2-4-1/h3H,1-2H2 |
InChI Key |
BZUFRDUAJRZTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1PCS1 |
Origin of Product |
United States |
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